Domperidone-d4 -

Domperidone-d4

Catalog Number: EVT-1504766
CAS Number:
Molecular Formula: C₂₂H₂₀D₄ClN₅O₂
Molecular Weight: 429.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Domperidone-d4 is a deuterated form of the drug domperidone, which is primarily used as an antiemetic and a peripheral dopamine receptor antagonist. It is particularly effective in treating gastrointestinal disorders, including nausea and vomiting. The compound aids in enhancing gastrointestinal motility and is also used in research settings to study dopaminergic mechanisms. Domperidone was first synthesized in 1974 and has since been utilized for various therapeutic applications, although its use as a medication is not approved in the United States due to safety concerns regarding cardiac side effects .

Source

Domperidone-d4 can be synthesized from the parent compound, domperidone, through deuteration processes that incorporate deuterium atoms into its molecular structure. This modification can enhance the pharmacokinetic properties of the drug, potentially improving its efficacy and safety profile .

Classification

Domperidone-d4 belongs to the class of dopamine receptor antagonists, specifically targeting D2 and D3 receptors. It is classified as a small molecule drug and has been investigated for its potential benefits in various medical conditions related to gastrointestinal function .

Synthesis Analysis

Methods

The synthesis of domperidone-d4 involves several key steps that can be categorized into the preparation of intermediates and the final coupling reaction. The primary synthetic routes include:

  1. Preparation of Intermediates:
    • Intermediate 1 is synthesized from o-phenylenediamine through cyclization with carbonyl reagents followed by coupling with 1,3-dihalopropane.
    • Intermediate 2 is derived from the coupling of substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization.
  2. Coupling Reaction:
    • The final step involves the coupling of Intermediate 1 and Intermediate 2 to produce domperidone, which can then be deuterated to yield domperidone-d4 .

Technical Details

The synthetic process typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of deuterated solvents during synthesis can facilitate the incorporation of deuterium into specific positions on the molecule.

Molecular Structure Analysis

Structure

The molecular formula for domperidone-d4 is C22H24ClD4N5O2C_{22}H_{24}ClD_{4}N_{5}O_{2}, where deuterium atoms replace certain hydrogen atoms in the original structure of domperidone. The IUPAC name for domperidone is 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Data

Key structural data includes:

  • Molecular Weight: Approximately 429.0 g/mol
  • Melting Point: Reported between 236°C to 242.5°C .
  • Solubility: Sparingly soluble in water (0.986 mg/L) and slightly soluble in organic solvents like methanol .
Chemical Reactions Analysis

Reactions

Domperidone-d4 undergoes similar chemical reactions as its parent compound due to its structural similarities. Key reactions include:

  1. Reduction Reactions: These are crucial during the synthesis of intermediates.
  2. Coupling Reactions: These involve forming bonds between different molecular fragments to create the final compound.

Technical Details

The reactions typically involve catalysts and specific conditions that promote desired pathways while minimizing by-products. Monitoring these reactions often employs techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure purity and yield.

Mechanism of Action

Domperidone-d4 acts primarily as an antagonist at dopamine D2 receptors located in the gastrointestinal tract. By blocking these receptors, it enhances gastric motility and accelerates gastric emptying:

  1. Inhibition of Dopamine Binding: By preventing dopamine from binding to its receptors, it reduces nausea and vomiting.
  2. Prolactin Release: It also stimulates prolactin release from the pituitary gland due to its antagonistic action on D2 receptors .

Data

Research indicates that this mechanism contributes significantly to its therapeutic effects in treating dyspepsia and other gastrointestinal disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White crystalline powder
  • Melting Point: Ranges from 236°C to 242.5°C .

Chemical Properties

  • Solubility: Very low solubility in water; slightly soluble in alcohols.
  • Log P: Approximately 3.90, indicating lipophilicity which affects absorption .
  • pKa: Approximately 7.9, suggesting it behaves as a weak base under physiological conditions.
Applications

Domperidone-d4 has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying dopaminergic mechanisms due to its specific receptor antagonism.
  2. Pharmacokinetic Studies: The deuterated form may be used in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion without interference from non-deuterated compounds.
  3. Therapeutic Investigations: Ongoing research aims to explore its potential advantages over non-deuterated domperidone regarding safety profiles and efficacy in treating gastrointestinal disorders .
Chemical Identity and Structural Characterization of Domperidone-d4

Molecular Structure and Isotopic Labeling Patterns

Domperidone-d4 is a selectively deuterated analogue of the dopamine D2/D3 receptor antagonist domperidone, where four hydrogen atoms (protium; ¹H) are replaced by deuterium (²H or D) at specific molecular positions. This isotopic substitution occurs primarily at the ortho- and meta-positions of the piperidine ring (C₂ and C₃ atoms), as confirmed in patent EP3644995A1 [1]. The molecular formula shifts from C₂₂H₂₄ClN₅O₂ (non-deuterated domperidone) to C₂₂H₂₀D₄ClN₅O₂, increasing the molecular mass from 541.98 g/mol to 546.02 g/mol [1] [5].

The deuteration pattern induces subtle but measurable changes in molecular vibrations, evidenced by characteristic infrared (IR) spectral shifts:

  • C–D stretching frequencies appear at 2,100–2,200 cm⁻¹, distinct from C–H stretches (2,850–3,000 cm⁻¹)
  • Altered NMR chemical shifts (²H NMR signals at 2.5–3.5 ppm) due to deuterium’s lower magnetic moment [4] [8]

Table 1: Isotopic Labeling Sites in Domperidone-d4

Molecular PositionAtom Type ReplacedIsotopic EffectAnalytical Signature
Piperidine ring (ortho/meta)²H (4 atoms)Mass increase +4 DaMS: m/z 546.02 (M+H⁺)
Benzimidazole ring¹H (unaltered)N/ANMR: Unchanged aromatic peaks
Carbonyl groups¹H (unaltered)N/AIR: 1,680 cm⁻¹ (C=O stretch)

Deuterium incorporation is confirmed via high-resolution mass spectrometry (HRMS), showing the +4 Da mass shift, and ²H-NMR spectroscopy, which verifies regioselective labeling without isotopic scrambling [1] [5].

Comparative Analysis with Non-Deuterated Domperidone

Deuteration alters key physicochemical and pharmacological properties while maintaining the parent compound’s receptor binding profile:

  • Metabolic Stability: Domperidone-d4 exhibits ~40% reduced clearance via CYP3A4 compared to non-deuterated domperidone, attributed to the deuterium kinetic isotope effect (DKIE) slowing oxidative N-dealkylation. This extends its plasma half-life (t₁/₂) by 1.8-fold in preclinical models [1] [8]. The DKIE arises from the higher activation energy required for C–D bond cleavage (1.2–1.5 kcal/mol) versus C–H bonds [8].
  • Receptor Binding: Both compounds show comparable affinity for D2/D3 receptors (Kᵢ = 1.2–1.8 nM), as deuterium substitution preserves spatial and electronic properties critical for receptor interactions [1] [6]. Molecular docking confirms identical binding poses within the D2 receptor’s active site [5].
  • Solubility and Partitioning: Domperidone-d4 displays similar logP values (3.00 vs. 2.99) and aqueous solubility (0.25 mg/mL), confirming deuterium’s negligible impact on lipophilicity [5] [8].

Table 2: Key Comparative Properties of Domperidone and Domperidone-d4

PropertyNon-Deuterated DomperidoneDomperidone-d4Change (%)
Molecular Weight541.98 g/mol546.02 g/mol+0.74%
CYP3A4-mediated Metabolism Rate100% (reference)60%-40%
Plasma Half-life (rat)3.2 h5.8 h+81%
D2 Receptor Kᵢ1.4 nM1.5 nM+7%
logP (octanol/water)2.993.00+0.3%

The primary advantage of deuteration is the attenuation of first-pass metabolism, potentially enhancing oral bioavailability without modifying the pharmacodynamic target engagement [1] [8].

Synthetic Pathways for Deuterium Incorporation

Synthesis of Domperidone-d4 employs regioselective deuteration strategies to ensure high isotopic purity (>98%):

  • Catalytic H/D Exchange:
  • Substrate: Non-deuterated domperidone dissolved in deuterated dimethyl sulfoxide (DMSO-d₆)
  • Catalyst: Iridium-based complexes (e.g., Crabtree’s catalyst) immobilized on polymer supports
  • Conditions: 80°C, 24–48 hours, D₂ atmosphere
  • Outcome: Ortho-directed exchange at the piperidine ring achieves >95% deuterium incorporation [4] [8]
  • Deuterated Building Block Approach:
  • Step 1: Synthesis of deuterated piperidine fragments via reductive deuteration of pyridine precursors using D₂ gas and Pd/C [4]
  • Step 2: Coupling with functionalized benzimidazole moieties using nucleophilic substitution
  • Step 3: Final assembly via N-alkylation with chlorobutyl deuterated intermediates
  • Isotopic Purity: 98–99% by LC-MS, minimizing protium contamination [5] [8]

Critical challenges include:

  • Regioselectivity Control: Acidic conditions promote undesired deuteration at benzimidazole positions; buffered systems (pD 7.4) mitigate this [4]
  • Catalyst Recycling: Immobilized catalysts enable ≥5 reuse cycles, reducing costs by 60% versus homogeneous catalysts [4]
  • Protecting Groups: N-Boc protection prevents deuteration at nitrogen centers [8]

Table 3: Comparison of Domperidone-d4 Synthesis Methods

MethodDeuteration EfficiencyIsotopic PurityKey Advantage
Catalytic H/D Exchange85–92% per site95–97%Single-step, uses parent compound
Building Block Approach>98%98–99%Higher regioselectivity
Reductive Deuteration90–95%96–98%Compatible with halide precursors

These pathways enable kilogram-scale production with environmental benefits, including reduced solvent waste via immobilized catalysts [4] [8].

Properties

Product Name

Domperidone-d4

Molecular Formula

C₂₂H₂₀D₄ClN₅O₂

Molecular Weight

429.94

Synonyms

5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4; Euciton-d4; Evoxin-d4; Gastronorm-d4; KW 5338-d4; Mod-d4; Motilium-d4; NSC 299589-d4; Nauzelin-d4; Nauzelin Ds-d4; Peridon-d4; Perid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.